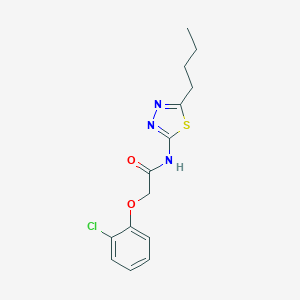
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide, also known as BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research. BTCA is a synthetic compound that belongs to the class of thiadiazole derivatives and has been shown to possess a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It also exhibits antioxidant activity and has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to possess antitumor properties and has been investigated for its potential use in cancer treatment. Additionally, this compound has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is its wide range of potential applications in various fields, including medical research. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound's antitumor properties make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butylamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medical research. It has been shown to possess antimicrobial, antifungal, and antitumor properties. This compound has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and apoptosis.
Eigenschaften
Molekularformel |
C14H16ClN3O2S |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-3-8-13-17-18-14(21-13)16-12(19)9-20-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
VXGYMJDEIMGJSJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
Kanonische SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284486.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284489.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284493.png)
![5-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284494.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B284499.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![3-benzyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284504.png)
![5-(3,4-dimethoxyphenyl)-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284505.png)
![5-(3,4-dimethoxyphenyl)-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284506.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B284509.png)
